
2,3,6-Trifluoropyridin-4-amine
Overview
Description
2,3,6-Trifluoropyridin-4-amine is a fluorinated aromatic amine with the molecular formula C5H3F3N2. This compound is characterized by the presence of three fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. Fluorinated compounds, including this compound, are of great interest in various fields due to their unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluoropyridin-4-amine can be achieved through several methods. One common approach involves the hydrogenolysis of 4-Amino-3-chloro-2,5,6-trifluoropyridine. In this method, a solution of 4-Amino-3-chloro-2,5,6-trifluoropyridine in methanol and triethylamine is subjected to hydrogenolysis using palladium on carbon (Pd/C) as a catalyst at 60°C under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar hydrogenolysis methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trifluoropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate
Biological Activity
2,3,6-Trifluoropyridin-4-amine is a nitrogen-containing heterocyclic compound notable for its unique trifluoromethyl substitutions. These modifications significantly influence its biological activity , making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological properties of this compound, including its synthesis, biological assays, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with three fluorine atoms and an amino group. The presence of trifluoromethyl groups enhances the compound's lipophilicity and alters its electronic properties, which can influence biological interactions.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, reactions with various electrophiles can yield derivatives with distinct biological activities. The following table summarizes some related compounds and their respective biological activities:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2-Amino-3-(trifluoromethyl)pyridine | Amino group instead of hydrazine | Antimicrobial and anticancer properties |
Hydrazinopyridine | Simple pyridine-hydrazine structure | Potential enzyme inhibition |
2-(Trifluoromethyl)pyridine | Trifluoromethyl substitution without hydrazine | Known for various pharmacological activities |
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of bacterial strains. A study evaluated the antibacterial efficacy of synthesized compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed moderate to strong inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 100 to 250 µg/ml .
Anticancer Activity
In vitro studies have shown that this compound derivatives possess anticancer properties. For example, one study revealed that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The presence of fluorine atoms is believed to enhance the binding affinity to target proteins involved in cancer progression.
Enzyme Inhibition
The hydrazine moiety in related compounds has been linked to enzyme inhibition activities. Specifically, studies have indicated potential inhibition of cholinesterases (AChE and BChE), which are critical targets in Alzheimer’s disease therapy. The inhibition potency varies among different derivatives, suggesting that modifications to the pyridine structure can lead to enhanced biological activity .
Case Studies
- Antibacterial Activity : A recent study synthesized 4-amino-2-ethoxy-3,5,6-trifluoropyridine and tested its antibacterial effects using the agar diffusion method. The compound showed significant activity against Enterococcus faecium and Salmonella typhimurium, with inhibition zones measured at varying concentrations .
- Anticancer Research : Another investigation focused on the cytotoxic effects of trifluoropyridine derivatives on human cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased cell death rates compared to control groups.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl groups enhance the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction may lead to alterations in cellular signaling pathways and gene expression profiles .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that 2,3,6-Trifluoropyridin-4-amine derivatives can form complexes with metal ions (e.g., copper) that exhibit potent anticancer properties. For instance, studies have shown that certain copper(II) complexes containing this compound demonstrated IC50 values ranging from 1.4 to 6.3 μM against various human cancer cell lines, significantly outperforming traditional chemotherapeutics like cisplatin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study synthesized fluorinated Schiff bases from this compound and evaluated their effectiveness against both Gram-positive and Gram-negative bacteria. The results showed that these derivatives exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .
Bioactive Intermediates
this compound serves as a crucial intermediate in the synthesis of bioactive compounds. It has been reported that derivatives of this compound can act as modulators for cellular chemokine receptors, which are targets for anti-infective agents .
Materials Science Applications
Ligand Chemistry
In materials science, this compound is utilized in the synthesis of ligands for nanoparticles. These ligands enhance the stability and reactivity of nanoparticle surfaces, facilitating their application in biomedicine and sensor technologies . The interaction between the ligand and nanoparticles can be tailored to improve their performance in various applications such as drug delivery systems and photodetectors.
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2,3,6-Trifluoropyridin-4-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on polyhalogenated pyridine precursors. For example, fluorination can be achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO. A multi-step approach may include halogen exchange (e.g., replacing chlorine with fluorine) followed by amination using ammonia or ammonium hydroxide under pressure .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-fluorination. Purification often requires column chromatography or recrystallization due to the compound’s high polarity.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during fluoropyridine synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (e.g., 60°C) reduce decomposition but may slow fluorination; use microwave-assisted synthesis to accelerate rates .
- Catalyst Selection : Transition-metal catalysts (e.g., CuI) enhance regioselectivity in amination steps .
- Solvent Effects : Switch to THF or acetonitrile to minimize solvent participation in side reactions .
- Case Study : In a related compound (3-Fluoro-2,6-dimethylpyridin-4-amine), replacing DMF with THF improved yield from 65% to 82% .
Q. What computational strategies predict the biological interactions of fluorinated pyridines?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and fluorine electronegativity to correlate structure with activity (e.g., binding to kinase targets) .
- Docking Simulations : Map interactions with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Fluorine’s electronegativity often enhances hydrogen bonding with active-site residues .
- Example : A QSAR model for 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines revealed that trifluoromethyl groups enhance antileukemic activity by 30% compared to methyl substituents .
Q. How do structural modifications influence the stability of this compound in aqueous media?
- Methodological Answer :
- pH Studies : Conduct stability assays across pH 2–12. Fluoropyridines are generally stable in acidic conditions but hydrolyze in basic media (>pH 10) due to nucleophilic attack on the pyridine ring .
- Isotope Labeling : Use ¹⁸O-water to track hydrolysis pathways via LC-MS .
Q. Contradictions and Validation
- Fluorination Efficiency : reports high yields (80–90%) for direct fluorination, while notes challenges with steric hindrance in multi-fluorinated systems (yields ~50%). Resolve by pre-functionalizing the pyridine ring with electron-withdrawing groups to activate reaction sites .
- Biological Activity : Fluorinated pyridines in show potent antileukemic activity, but emphasizes that such compounds are not FDA-approved. Researchers must validate therapeutic potential through rigorous preclinical studies .
Properties
IUPAC Name |
2,3,6-trifluoropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRFOLPUTPVEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553974 | |
Record name | 2,3,6-Trifluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63489-55-4 | |
Record name | 2,3,6-Trifluoropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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